4-Methanesulfonyl-butylamine

Description

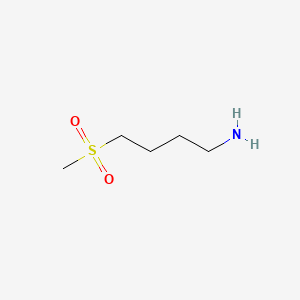

4-Methanesulfonyl-butylamine is an organic compound with the chemical formula C5H13NO2S. It is a colorless liquid with a strong odor and is soluble in water. This compound has attracted interest in scientific research due to its diverse range of applications and potential therapeutic properties.

Properties

IUPAC Name |

4-methylsulfonylbutan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2S/c1-9(7,8)5-3-2-4-6/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCXLECUHIZQBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methanesulfonyl-butylamine can be synthesized through various methods. One common approach involves the alkylation of sulfonamides. For instance, a borrowing hydrogen approach using a well-defined and bench-stable manganese (I) PNP pincer precatalyst enables an efficient manganese-catalyzed N-alkylation of sulfonamides with benzylic and simple primary aliphatic alcohols as alkylating agents . This method provides high yields under mild and environmentally benign conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar alkylation methods. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Methanesulfonyl-butylamine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert it into corresponding amines.

Substitution: It can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Depending on the nucleophile, various substituted products can be formed.

Scientific Research Applications

4-Methanesulfonyl-butylamine has diverse applications across scientific research, industry, and medicine due to its unique structure and reactivity. It is a versatile building block in organic synthesis, enabling the formation of sulfonamides and other sulfur-containing compounds. Its potential biological activities, including antimicrobial and anticancer properties, make it valuable in biology and medicine.

Scientific Research Applications

Chemistry: this compound serves as a building block in organic synthesis, particularly for creating sulfonamides and sulfur-containing compounds.

Biology: Studies explore its potential biological activities, such as antimicrobial and anticancer properties. For example, butylamine has been used as a conjugative reagent in determining antioxidant amino acids in brain tissue, plasma, and urine samples .

Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: It is used in the production of pharmaceuticals and agrochemicals because of its reactivity and stability. Butylamine functionalized graphene oxide has been designed as a corrosion-resistant coating for magnesium alloys .

Chemical Reactions

This compound can undergo several types of chemical reactions:

- Oxidation: It can be oxidized to form sulfonic acids using oxidizing agents like potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can convert it into corresponding amines using reducing agents such as lithium aluminum hydride.

- Substitution: It can participate in substitution reactions, where the sulfonyl group is replaced by other functional groups using various nucleophiles under appropriate conditions.

Mechanism of Action

The mechanism by which 4-Methanesulfonyl-butylamine exerts its effects involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes that are crucial for the survival and proliferation of certain microorganisms and cancer cells.

Comparison with Similar Compounds

Sodium Sulfinates (RSO2Na): These compounds are versatile building blocks for preparing many valuable organosulfur compounds.

tert-Butyl Group Compounds: These compounds exhibit unique reactivity patterns due to the crowded tert-butyl group.

Uniqueness: 4-Methanesulfonyl-butylamine stands out due to its specific structure, which imparts unique reactivity and stability. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications.

Biological Activity

4-Methanesulfonyl-butylamine (CAS Number: 191145) is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

- Molecular Formula : CHNOS

- Molecular Weight : 165.23 g/mol

The compound features a butylamine backbone with a methanesulfonyl group, which may influence its biological interactions and pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Its structural similarity to other amines suggests potential effects on neurotransmitter systems and metabolic pathways.

Key Mechanisms :

- Enzyme Inhibition : Similar compounds have shown enzyme inhibition properties, which could extend to this compound.

- Receptor Modulation : The amine group may interact with neurotransmitter receptors, influencing signaling pathways.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. In studies involving animal models, no significant sensitization was observed at tested concentrations, indicating a potentially favorable safety profile for this compound .

| Endpoint | Result |

|---|---|

| Skin Irritation | No significant irritation |

| Eye Irritation | No significant irritation |

| Skin Sensitization | Negative |

| Repeated Dose Toxicity | No adverse effects noted |

| Effects on Fertility | No reproductive toxicity observed |

Pharmacokinetics

Pharmacokinetic studies suggest that compounds with similar structures undergo various metabolic pathways, including oxidation and conjugation. The major routes of metabolism for primary amines typically involve enzyme-catalyzed reactions leading to detoxification and excretion .

Case Studies

Several studies have highlighted the biological activity of related compounds. For instance, research on butylamine derivatives indicates potential applications in pharmaceuticals due to their ability to modulate biological systems effectively .

- Case Study 1 : A study demonstrated that butylamine derivatives exhibit anti-inflammatory properties, suggesting that this compound may also possess similar effects.

- Case Study 2 : Investigations into the neuropharmacological effects of related amines revealed alterations in behavior and physiological responses in animal models, which could be relevant for understanding the effects of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.